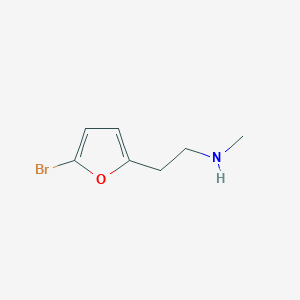
1-(2-Azidoethyl)piperazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azidoethyl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with an azidoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-azidoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
1-(2-Azidoethyl)piperazinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted piperazines.
Reduction: 1-(2-Aminoethyl)piperazine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
1-(2-Azidoethyl)piperazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Azidoethyl)piperazinedihydrochloride depends on its specific application. In biological systems, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar structure but with an amino group instead of an azido group.
1-(2-Chloroethyl)piperazine: Contains a chloro group instead of an azido group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxy group in place of the azido group.
Uniqueness
1-(2-Azidoethyl)piperazinedihydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This makes it a valuable tool in both synthetic and biological research.
属性
CAS 编号 |
2825011-11-6 |
|---|---|
分子式 |
C6H15Cl2N5 |
分子量 |
228.12 g/mol |
IUPAC 名称 |
1-(2-azidoethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H13N5.2ClH/c7-10-9-3-6-11-4-1-8-2-5-11;;/h8H,1-6H2;2*1H |
InChI 键 |
XLYPZKNWHMMSDO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCN=[N+]=[N-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


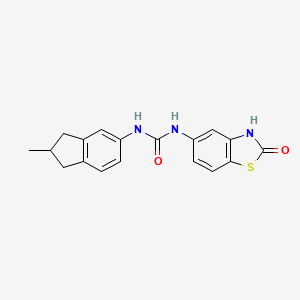

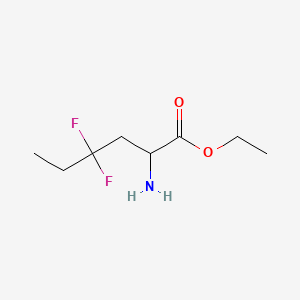
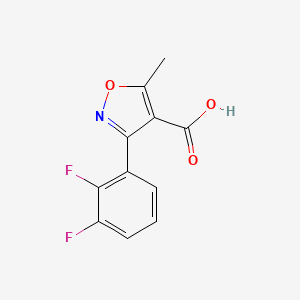

![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


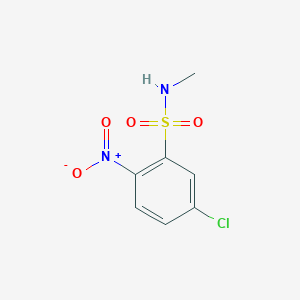
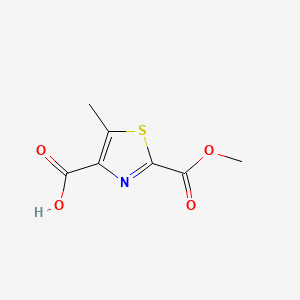
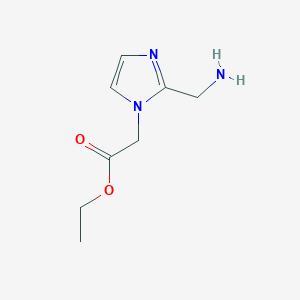
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
